Thalidomide-O-C6-NH2
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Overview
Description
Thalidomide-O-C6-NH2: is a synthesized E3 ligase ligand-linker conjugate used in the PROTAC dTAG-13, a degrader of FKBP12F36V and BET . This compound is part of a class of molecules designed to target specific proteins for degradation, making it a valuable tool in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-O-C6-NH2 is synthesized through a series of chemical reactions that involve the conjugation of thalidomide with a linker molecule. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-C6-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Thalidomide-O-C6-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
Thalidomide-O-C6-NH2 exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of non-native substrates to the complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for its role in targeted protein degradation.
Comparison with Similar Compounds
Thalidomide-O-amido-C6-NH2 TFA: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of thalidomide with similar properties but different applications.
Pomalidomide: Another thalidomide derivative used in targeted protein degradation.
Uniqueness: Thalidomide-O-C6-NH2 is unique due to its specific structure and ability to target FKBP12F36V and BET proteins for degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O5 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H23N3O5/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24/h5-7,13H,1-4,8-11,20H2,(H,21,23,24) |
InChI Key |
QPKPIBLEXSCVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN |
Origin of Product |
United States |
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